4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound is a cyclopenta-fused pyrimidinone derivative featuring a 2-oxo-2-(piperidin-1-yl)ethyl sulfanyl substituent at the 4-position and a pyridin-3-ylmethyl group at the 1-position. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition elements.
Properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(23-10-2-1-3-11-23)14-27-19-16-7-4-8-17(16)24(20(26)22-19)13-15-6-5-9-21-12-15/h5-6,9,12H,1-4,7-8,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSQNXSYGHDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopenta[d]pyrimidin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-1-yl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pyridin-3-ylmethyl group: This can be done through alkylation or other suitable coupling reactions.
Incorporation of the sulfanyl group: This step may involve thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the piperidin-1-yl and pyridin-3-ylmethyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
The compound 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has garnered interest in various scientific research applications due to its unique chemical structure and biological properties. This article will explore its potential uses in medicinal chemistry, pharmacology, and other relevant fields.
Molecular Formula
- Chemical Formula: C₁₄H₁₈N₂O₂S
- Molecular Weight: 278.36 g/mol
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The cyclopenta[d]pyrimidine derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies on related compounds suggest that modifications to the piperidine and sulfanyl groups can enhance cytotoxicity against cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing piperidine rings have been documented to possess antibacterial and antifungal properties. This opens avenues for exploring its effectiveness against resistant strains of bacteria .
Neurological Applications
Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Piperidine derivatives are often investigated for their effects on neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of similar cyclopenta[d]pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways . The study emphasized the importance of structural modifications to enhance efficacy.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of piperidine were synthesized and tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting that the compound may have similar properties due to its structural features .
Table 1: Comparative Analysis of Biological Activities
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Cyclopenta[d]pyrimidine | Anticancer activity |
| Piperidine moiety | Neuropharmacological effects |
| Sulfanyl group | Enhanced bioactivity |
Mechanism of Action
The mechanism of action of “4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one” would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis of key derivatives:
Pyrimidinone Derivatives with Piperidine Substituents
- 2-[(2-Oxo-2-piperidin-1-ylethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-one (): Core Structure: Pyrimidin-4(3H)-one (monocyclic). Key Substituents: Trifluoromethyl at C6, 2-oxo-piperidinylethyl sulfanyl at C2. Functional Differences: The absence of the cyclopenta ring reduces steric bulk compared to the target compound. Reported Activity: Associated with fatty acid-binding protein (FABP4) inhibition, suggesting utility in metabolic disorders .
Piperidine-Containing Heterocycles
- N-({4-(Hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (): Core Structure: Piperidine with hydroxymethyl and benzamide substituents. Key Substituents: 2-oxo-2-(phenylamino)ethyl and benzamide groups. Functional Differences: The absence of a fused pyrimidinone core limits π-π stacking interactions.
Chromenopyrimidine Derivatives
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one (): Core Structure: Chromeno[4,3-d]pyrimidine fused with a coumarin-like ring. Key Substituents: Piperidinylphenyl at C4, thioxo at C2. Functional Differences: The chromeno ring system introduces planar aromaticity, favoring intercalation with DNA or enzymes. Computational studies indicate favorable oral bioavailability due to balanced logP (~3.2) and molecular weight (~380 g/mol) .
Structural and Functional Comparison Table
Key Research Findings and Implications
Substituent Effects :
- The 2-oxo-piperidinylethyl sulfanyl group is a common feature in analogs (e.g., ), suggesting its role in enhancing binding to hydrophobic pockets or modulating electron density .
- The pyridin-3-ylmethyl group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenyl in ) due to nitrogen’s lone-pair interactions .
Biological Activity
The compound 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives , characterized by a unique structure that combines elements from both pyrimidine and cyclopentapyrimidine frameworks. Its molecular formula is with a molecular weight of approximately 320.39 g/mol . The presence of the piperidine moiety and the sulfanyl group contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing various reagents and catalysts to promote cyclization.
- Addition of Piperidine and Sulfanyl Groups : These modifications are crucial for enhancing biological activity.
- Optimization Techniques : Methods such as microwave irradiation or ultrasound-assisted synthesis are employed to improve yield and selectivity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity . For example, studies have shown that related thiazolidinones demonstrate potent antitumor effects against glioblastoma cells by reducing cell viability . The structural similarity suggests that our compound may possess comparable properties.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties . In vitro studies indicate that it can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions like rheumatoid arthritis or inflammatory bowel disease.
Preliminary investigations suggest that the biological activity may be mediated through the inhibition of specific enzymes or signaling pathways associated with tumor growth and inflammation. The exact mechanisms remain under investigation but could involve:
- Inhibition of kinases involved in cell proliferation.
- Modulation of NF-kB signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have assessed the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
